

In-Depth Technical Guide: 6-Hydroxy-4-nonenone (CAS: 52762-53-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Hydroxy-4-nonenone

Cat. No.: B14639738

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Hydroxy-4-nonenone**, a keto-alcohol of interest in organic synthesis and potentially in the broader field of chemical biology. This document consolidates available physicochemical data, outlines a probable synthetic route with a detailed experimental protocol, and explores the potential biological relevance of this class of molecules. Due to the limited publicly available data specifically on **6-Hydroxy-4-nonenone**'s biological activity, this guide also discusses the known roles of analogous aliphatic keto-alcohols in biological systems to provide a contextual framework for future research.

Physicochemical Properties

6-Hydroxy-4-nonenone is an organic compound with both a ketone and a hydroxyl functional group.^{[1][2][3]} While experimental physical properties such as boiling and melting points are not readily available in the literature, a summary of its known and computed properties is presented in Table 1.

Table 1: Physicochemical Data of **6-Hydroxy-4-nonenone**

Property	Value	Source
CAS Number	52762-53-5	[1] [3] [4]
Molecular Formula	C ₉ H ₁₈ O ₂	[1] [2] [3]
Molecular Weight	158.24 g/mol	[1] [3]
IUPAC Name	6-hydroxynonan-4-one	[1]
Canonical SMILES	CCCC(CC(=O)CCC)O	[1]
InChIKey	MRCQPQWJUIUDGMZ- UHFFFAOYSA-N	[1]
Topological Polar Surface Area	37.3 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	6	[1]
XLogP3-AA (Computed)	1.3	[1]

Synthesis of 6-Hydroxy-4-nonenone

The most direct and logical synthetic route to **6-Hydroxy-4-nonenone** is through a base-catalyzed aldol condensation between 2-pentanone and butyraldehyde.[\[4\]](#) This reaction forms a new carbon-carbon bond and creates the characteristic β-hydroxy ketone structure.

Proposed Synthetic Pathway

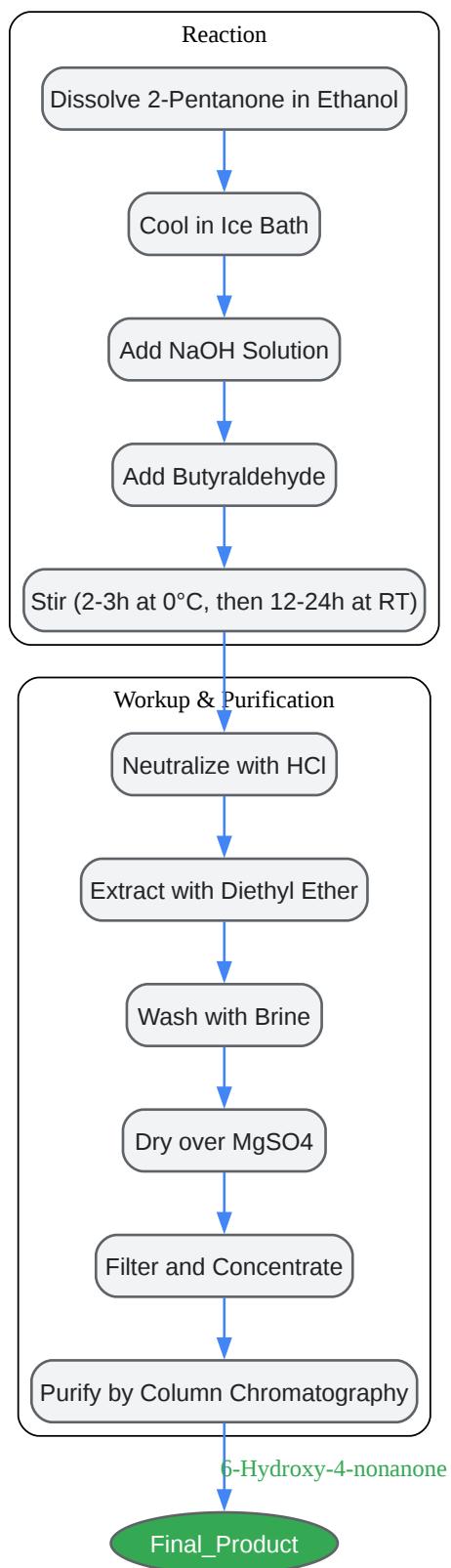
The synthesis involves the deprotonation of the α-carbon of 2-pentanone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyraldehyde. The subsequent workup protonates the resulting alkoxide to yield the final product, **6-Hydroxy-4-nonenone**.

Figure 1: Synthetic pathway for **6-Hydroxy-4-nonenone**.

Detailed Experimental Protocol: Aldol Condensation

The following is a generalized experimental protocol for the synthesis of **6-Hydroxy-4-nonanone** based on standard aldol condensation procedures.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:


- 2-Pentanone
- Butyraldehyde
- Sodium hydroxide (NaOH)
- Ethanol (95%)
- Distilled water
- Hydrochloric acid (HCl), dilute
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pentanone (1.0 equivalent) in ethanol. Cool the flask in an ice bath.

- Base Addition: Prepare a solution of sodium hydroxide (e.g., 10% aqueous solution) and add it dropwise to the stirred solution of 2-pentanone.
- Aldehyde Addition: Add butyraldehyde (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature below 10°C.
- Reaction: Allow the reaction to stir in the ice bath for 2-3 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
- Workup:
 - Quench the reaction by adding dilute hydrochloric acid until the solution is neutral (pH ~7).
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **6-Hydroxy-4-nonanone**.

Workflow Diagram:

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for the synthesis of **6-Hydroxy-4-nonanone**.

Potential Biological Significance and Applications

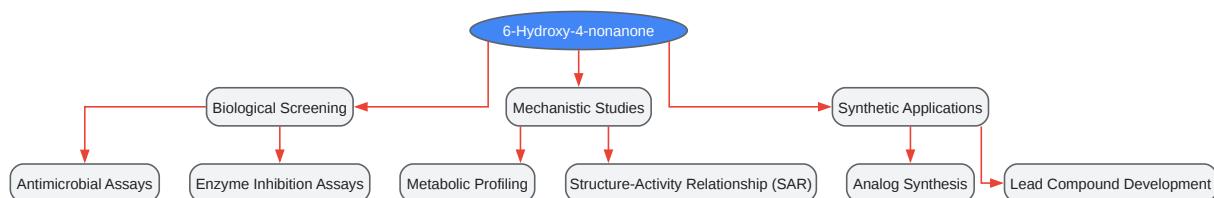
Currently, there is a notable absence of published research detailing the specific biological activities or pharmacological applications of **6-Hydroxy-4-nonenone**. However, the broader class of aliphatic alcohols and ketones, as well as molecules containing the β -hydroxy ketone motif, are known to possess biological relevance.

General Biological Activity of Aliphatic Alcohols and Ketones

Aliphatic alcohols and ketones are ubiquitous in nature and can exhibit a range of biological effects. Their interactions with biological systems are often related to their ability to disrupt cell membranes and interact with enzymes.^[9] For instance, some aliphatic ketones can be reduced to their corresponding secondary alcohols by metabolic processes, such as the action of alcohol dehydrogenase (ADH).^{[10][11]} This interconversion is a key aspect of their metabolism. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated a group of aliphatic secondary alcohols, ketones, and related esters, concluding that they do not pose a safety concern at current estimated levels of intake as flavoring agents.^[12]

The β -Hydroxy Ketone Moiety in Drug Discovery

The β -hydroxy carbonyl motif, formed through the aldol reaction, is a fundamental structural unit in many biologically active natural products and pharmaceutical compounds.^[13] The stereochemistry of the hydroxyl and carbonyl groups can be crucial for biological activity. Keto-enol tautomerism, a common phenomenon in β -hydroxy ketones, can also play a significant role in the biological properties of drugs.^[14]


Potential Research Directions

Given the lack of specific data, future research on **6-Hydroxy-4-nonenone** could explore several avenues:

- **Antimicrobial Activity:** Analogs of 4-hydroxy-2-quinolone, which share a hydroxylated ketone-like structure, have shown promising antifungal and antibacterial activities.^[15] Screening **6-Hydroxy-4-nonenone** for similar properties could be a valuable starting point.

- Enzyme Inhibition: The structure of **6-Hydroxy-4-nonanone** may allow it to act as a substrate or inhibitor for various enzymes, particularly dehydrogenases.
- Metabolic Studies: Investigating the metabolism of **6-Hydroxy-4-nonanone** in vitro and in vivo would provide insights into its biotransformation and potential toxicological profile.
- Intermediate for Synthesis: This compound could serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Logical Relationship Diagram for Future Research:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Hydroxynonan-4-one | C9H18O2 | CID 22287595 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Nonanone, 6-hydroxy- | lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. magritek.com [magritek.com]
- 9. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated blood-ethanol concentration promotes reduction of aliphatic ketones (acetone and ethyl methyl ketone) to secondary alcohols along with slower oxidation to aliphatic diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50) [inchem.org]
- 13. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Hydroxy-4-nonenone (CAS: 52762-53-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14639738#6-hydroxy-4-nonenone-cas-number-52762-53-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com